4-(Trifluoromethyl)benzyl bromide

Hammett Equation Reactivity Electron-Withdrawing Group

Standard benzyl bromides lack the electronic punch needed for advanced API and crop protection intermediates. 4-(Trifluoromethyl)benzyl bromide (CAS 402-49-3) delivers a quantifiable advantage via its strong electron-withdrawing CF3 group. - **Enhanced lipophilicity (π = +0.88):** Improves membrane permeability and metabolic stability. - **High electrophilicity (σp = +0.54):** Enables efficient alkylation and chemoselective transformations. - **Proven utility:** Preferred building block for tuning bioactivity and material durability. Available for immediate R&D-scale shipment. Reliable sourcing for consistent batch-to-batch reactivity.

Molecular Formula C8H6BrF3
Molecular Weight 239.03 g/mol
CAS No. 402-49-3
Cat. No. B057558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzyl bromide
CAS402-49-3
Synonymsα’-Bromo-α,α,α-trifluoro-p-xylene;  1-(Bromomethyl)-4-(trifluoromethyl)benzene;  1-Trifluoromethyl-4-(bromomethyl)benzene;  4-Bromomethylbenzotrifluoride;  p-(Trifluoromethyl)benzyl bromide;  α’-Bromo-α,α,α-trifluoro-p-xylene
Molecular FormulaC8H6BrF3
Molecular Weight239.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C(F)(F)F
InChIInChI=1S/C8H6BrF3/c9-5-6-1-3-7(4-2-6)8(10,11)12/h1-4H,5H2
InChIKeyIKSNDOVDVVPSMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)benzyl Bromide: Electrophilic Building Block


4-(Trifluoromethyl)benzyl bromide (CAS 402-49-3) is a halogenated aromatic compound widely utilized as an electrophilic alkylating agent in organic synthesis . Characterized by a reactive benzylic bromide and a strongly electron-withdrawing para-trifluoromethyl group, it serves as a crucial intermediate for introducing the 4-(trifluoromethyl)benzyl moiety into more complex molecular structures, particularly within pharmaceutical and agrochemical research [1].

Electrophilic alkylating agent for introducing the 4-(trifluoromethyl)benzyl moiety into complex molecules.
Widely applied in pharmaceutical and agrochemical intermediate synthesis for medicinal chemistry and material science.
Strongly electron-withdrawing para-CF3 group modulates reactivity and ADME-related physicochemical properties.

Irreplaceability of 4-(Trifluoromethyl)benzyl Bromide


Direct substitution of 4-(trifluoromethyl)benzyl bromide with unsubstituted benzyl bromide or analogs bearing weaker electron-withdrawing groups (e.g., 4-fluoro or 4-chloro) is chemically invalid due to fundamentally different electronic and physicochemical outcomes. The para-CF3 group imparts a drastically stronger electron-withdrawing effect (σp = +0.54) [1] compared to other halogens, profoundly altering the reactivity of the benzylic carbon [2] and, critically, the lipophilicity (log P) and metabolic stability of the final molecule. These properties are non-linear and cannot be achieved by simple scaling; using a different benzyl halide will yield a molecule with distinct, and often inferior, pharmacokinetic and pharmacodynamic profiles, as well as divergent material properties .

Reactivity Replacing with less electron-withdrawing benzyl halides may significantly alter reaction rates and selectivity; the σp difference is not linearly compensable.
Lipophilicity Unsubstituted or chloro analogs reduce lipophilicity, likely shifting ADME properties and metabolic stability in final compounds.
Handling Corrosivity classification (H314) differs from irritant-class benzyl bromides; direct substitution may invalidate safety assessment and storage protocols.

Quantitative Evidence for 4-(Trifluoromethyl)benzyl Bromide


Electron-Withdrawing Effect of the CF3 Group

The strong electron-withdrawing effect of the para-trifluoromethyl group, which directly governs the electrophilicity of the benzylic bromide, is quantitatively defined by its Hammett substituent constant (σp) [1]. This value provides a direct, class-level comparison to other common substituents, demonstrating the unique electronic environment created by the CF3 group [2].

Hammett σp
Class-level
σp = +0.54
Reported electron-withdrawing strength supports electrophilicity-driven reactivity selection.
Compared to 4-F (+0.06), 4-Cl (+0.23); values from Hammett benzoic acid ionization at 25°C.
Hammett Equation Reactivity Electron-Withdrawing Group

Lipophilicity & Metabolic Stability of CF3

The trifluoromethyl group is a well-established bioisostere in medicinal chemistry, and its impact on lipophilicity can be estimated using established fragment-based methods [1]. This class-level inference shows that substituting a methyl group with a trifluoromethyl group dramatically increases a molecule's calculated log P, a key predictor of membrane permeability and metabolic stability .

Lipophilicity π
Class-level
π(CF3) ≈ +0.88
Reported lipophilicity context aids ADME property and metabolic stability review.
Hansch π-constant; CF3 adds +0.32 vs. CH3, +0.17 vs. Cl.
Lipophilicity Metabolic Stability Drug Design

Safety: Corrosivity and Lachrymatory Properties

The safety profile of 4-(trifluoromethyl)benzyl bromide, as a lachrymator and corrosive agent, is a critical procurement and handling consideration . While not a direct comparator, this classification places it in a distinct hazard category compared to many less reactive alkylating agents, demanding specific storage and personal protective equipment (PPE) protocols . This is a class-level property of reactive benzylic bromides, further influenced by the electron-withdrawing CF3 group.

GHS Classification
Data to verify
H314, H290 (Corrosive)
Corrosivity classification mandates specific handling and storage review.
Unsubstituted benzyl bromide is classified as Skin Irrit. 2 (H315, H319, H335).
Safety Handling Corrosive

4-(Trifluoromethyl)benzyl Bromide: Application Scenarios


Fluorinated Pharmaceuticals: Enhanced Metabolic Stability

When designing a drug candidate where improving metabolic stability and membrane permeability is paramount, 4-(trifluoromethyl)benzyl bromide is the preferred alkylating agent. The quantitative increase in lipophilicity (π = +0.88) and strong electron-withdrawing character (σp = +0.54) provided by the CF3 group [1] are directly leveraged to block metabolic soft spots and enhance target engagement, as documented in the synthesis of various bioactive molecules [2].

Advanced Materials & Agrochemicals: Electronic Properties

In material science and agrochemistry, the strong electron-withdrawing effect of the CF3 group (σp = +0.54) [1] is essential for tuning the electronic properties of polymers, liquid crystals, or herbicides. The compound is used to introduce this precise electronic perturbation, which is not replicable with other halogenated benzyl bromides. This leads to materials with enhanced durability or agrochemicals with improved potency and persistence [2].

Selective Electrophilic Benzylic Alkylation

4-(Trifluoromethyl)benzyl bromide is the reagent of choice in complex organic syntheses where high electrophilicity is needed for efficient alkylation, but the electronic properties of the CF3 group (σp = +0.54) [1] provide a predictable and tunable reactivity profile. This allows for chemoselective transformations in the presence of other functional groups, a critical advantage over less electronically differentiated benzyl halides [2].

Application
Selection Property
Validation Focus
Metabolic stability optimization in drug candidate research
Electron-withdrawing and lipophilicity modulation
Verify log P and metabolic soft-spot protection in target series
Advanced material electronic property tuning
CF3-induced electronic perturbation
Confirm Hammett parameter alignment and polymer or crystal behavior
Chemoselective benzylic alkylation in complex synthesis
Predictable reactivity profile from strong σp
Validate reaction selectivity and functional group tolerance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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